(+)-trans-Piperitenol
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Overview
Description
(+)-trans-Piperitenol is a naturally occurring compound that belongs to the class of monoterpenes. It is commonly found in essential oils of plants such as Mentha piperita, Eucalyptus globulus, and Lavandula angustifolia. (+)-trans-Piperitenol has been studied extensively for its potential applications in various fields such as medicine, agriculture, and food industry.
Scientific Research Applications
Phytochemical Potentiation and Antimicrobial Activity
(+)-trans-Piperitenol exhibits promising phytochemical potentiation properties. In a study, the presence of Piperine, a trans-trans isomer of 1-piperoyl-piperidine, when combined with ciprofloxacin, significantly reduced the MICs (minimum inhibitory concentrations) and mutation prevention concentration of ciprofloxacin for Staphylococcus aureus, including methicillin-resistant strains. This suggests that compounds like Piperine could inhibit bacterial efflux pumps, enhancing the efficacy of antibiotics against resistant strains (Khan et al., 2006).
Anti-Platelet Aggregation and Cytotoxic Activities
Piper species, from which (+)-trans-Piperitenol is derived, have been found to have compounds with anti-platelet aggregation activity. For instance, compounds like piplartine exhibited potent anti-platelet aggregation activity in vitro. Moreover, several compounds from Piper species demonstrated significant cytotoxic activity against various cell lines, indicating potential for therapeutic use in cancer treatment (Tsai et al., 2005).
Neuropharmacological Effects
Piperine, closely related to (+)-trans-Piperitenol, has been studied for its potential neuropharmacological effects. It was found to potentiate the effects of trans-resveratrol on stress-induced depressive-like behavior in rats, suggesting a role in enhancing the efficacy of certain neuroactive compounds (Xu et al., 2016).
Phytochemistry and Biological Activities
Piper species, including compounds related to (+)-trans-Piperitenol, are rich in essential oils and secondary metabolites, which have demonstrated strong antioxidant activity, antibacterial, and antifungal activities against human pathogens. The phytochemicals and essential oils of Piper species are thought to possess therapeutic and preventive potential against several chronic disorders (Salehi et al., 2019).
Anti-Inflammatory and Anticancer Properties
Piperine, another compound from Piper species, has shown various beneficial biological activities, including anti-tumor and anti-inflammatory properties. It has been observed to inhibit tumor invasion and migration by suppressing certain signaling pathways, indicating potential for use as an anticancer agent (Hwang et al., 2011).
properties
CAS RN |
16721-39-4 |
---|---|
Product Name |
(+)-trans-Piperitenol |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9-11H,4-5H2,1-3H3/t9-,10+/m1/s1 |
InChI Key |
HPOHAUWWDDPHRS-ZJUUUORDSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@H](CC1)C(C)C)O |
SMILES |
CC1=CC(C(CC1)C(C)C)O |
Canonical SMILES |
CC1=CC(C(CC1)C(C)C)O |
Other CAS RN |
65733-28-0 16721-39-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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